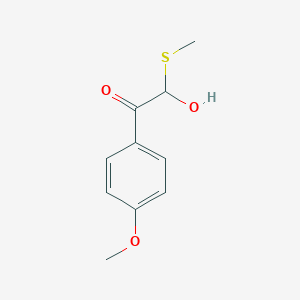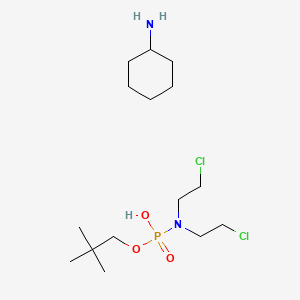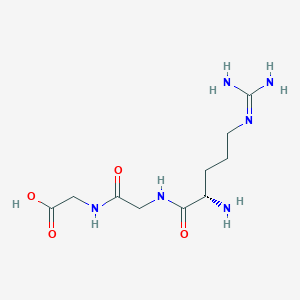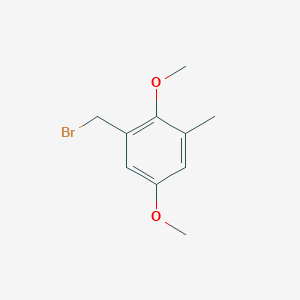
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, two methoxy groups, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethoxy-3-methylbenzyl alcohol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methoxy groups can be oxidized under strong oxidative conditions to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include 2,5-dimethoxy-3-methylbenzyl alcohol, 2,5-dimethoxy-3-methylbenzonitrile, and various amine derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: The major product is 2,5-dimethoxy-3-methylbenzyl alcohol.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new carbon-nucleophile bonds, resulting in the substitution of the bromine atom. The methoxy groups can also participate in various reactions, including oxidation and reduction, further diversifying the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Bromide: Similar to 1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene, benzyl bromide contains a bromomethyl group attached to a benzene ring. it lacks the methoxy and methyl substituents.
2,5-Dimethoxybenzyl Bromide: This compound is similar but lacks the methyl group on the benzene ring.
3-Methylbenzyl Bromide: This compound has a methyl group on the benzene ring but lacks the methoxy groups.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl substituents on the benzene ring. This combination of substituents influences the compound’s reactivity and makes it a versatile intermediate in organic synthesis. The methoxy groups can participate in various reactions, while the bromomethyl group provides a site for nucleophilic substitution, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
22460-32-8 |
|---|---|
Fórmula molecular |
C10H13BrO2 |
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2,5-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C10H13BrO2/c1-7-4-9(12-2)5-8(6-11)10(7)13-3/h4-5H,6H2,1-3H3 |
Clave InChI |
DRAKUENBQWMEQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)CBr)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


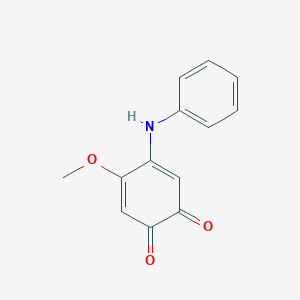
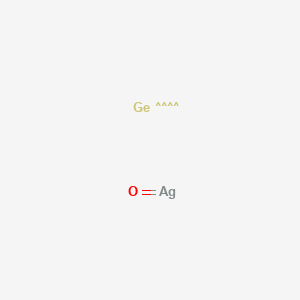
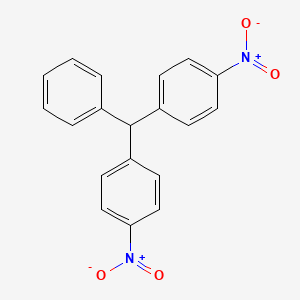
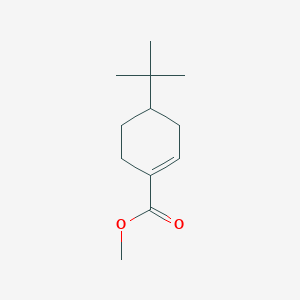
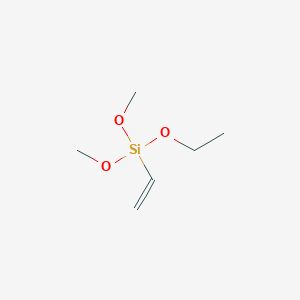

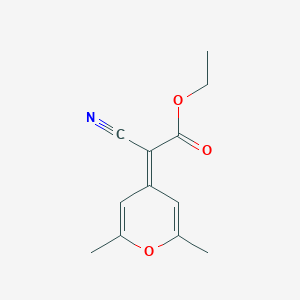
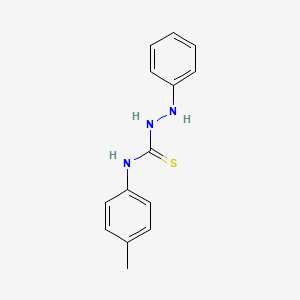
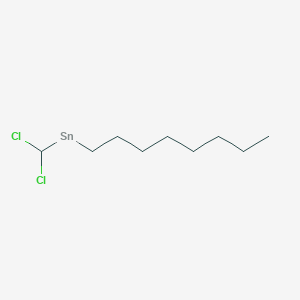
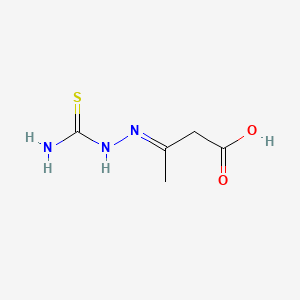
![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
